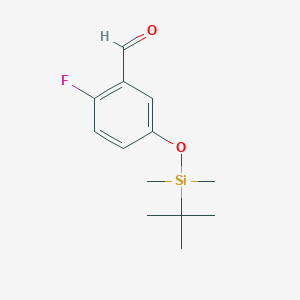

5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[tert-butyl(dimethyl)silyl]oxy-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FO2Si/c1-13(2,3)17(4,5)16-11-6-7-12(14)10(8-11)9-15/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRGCKGCZUAUDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde

CAS Number: 113984-67-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde, a versatile synthetic intermediate. We will delve into its chemical properties, a detailed synthesis protocol, key reactions, and its applications in medicinal chemistry and drug discovery. This document is intended to serve as a practical resource for scientists, offering field-proven insights and actionable protocols.

Core Chemical Properties and Structure

This compound, with the CAS number 113984-67-1, is a functionalized aromatic aldehyde.[1][2] The molecule incorporates a 2-fluorobenzaldehyde core, which is a common scaffold in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity of derivative compounds. The hydroxyl group at the 5-position is protected by a tert-butyldimethylsilyl (TBDMS) ether, a bulky and robust protecting group that is stable under a variety of reaction conditions but can be selectively removed when needed.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 113984-67-1 | [1][2] |

| Molecular Formula | C₁₃H₁₉FO₂Si | [1][2] |

| Molecular Weight | 254.37 g/mol | [1][2] |

| Appearance | Clear, dark yellow liquid | [2] |

| Purity | Typically ≥ 97% | [1] |

| Storage | Sealed in a dry place at room temperature | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the selective protection of the hydroxyl group of 2-fluoro-5-hydroxybenzaldehyde. The most common method is the reaction with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole, in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

The causality behind this experimental choice lies in the mechanism of TBDMS protection. Imidazole acts as a catalyst by forming a highly reactive silylating agent, N-tert-butyldimethylsilylimidazole, in situ. This intermediate readily reacts with the phenolic hydroxyl group. The bulky nature of the TBDMS group provides steric hindrance, making the resulting silyl ether stable to a range of reaction conditions.

Caption: Synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol: Silylation of 2-fluoro-5-hydroxybenzaldehyde

Materials:

-

2-Fluoro-5-hydroxybenzaldehyde

-

Tert-butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a solution of 2-fluoro-5-hydroxybenzaldehyde (1.0 eq) in anhydrous DCM, add imidazole (2.5 eq).

-

Slowly add a solution of TBDMSCl (1.2 eq) in anhydrous DCM to the mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.

Key Reactions and Applications in Drug Discovery

The aldehyde functionality of this compound serves as a versatile handle for a variety of carbon-carbon bond-forming reactions, making it a valuable building block in the synthesis of complex molecules for drug discovery.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes. The reaction of this compound with a phosphorus ylide can generate a variety of substituted stilbene and other alkene derivatives, which are scaffolds for numerous biologically active compounds. The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.

Caption: General workflow for the Wittig reaction.

Detailed Experimental Protocol: Wittig Reaction

Materials:

-

This compound

-

Benzyltriphenylphosphonium chloride

-

n-Butyllithium (n-BuLi) in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a suspension of benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF at 0 °C, add n-BuLi (1.1 eq) dropwise.

-

Stir the resulting red-orange solution at room temperature for 1 hour to ensure complete ylide formation.

-

Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

-

Concentrate the solvent and purify the crude product by column chromatography on silica gel.

Aldol Condensation

The Aldol condensation is another fundamental carbon-carbon bond-forming reaction. The Claisen-Schmidt condensation, a variation of the Aldol reaction, involves the reaction of an aldehyde with a ketone in the presence of a base to form an α,β-unsaturated ketone. These products, often chalcones, are an important class of compounds with a wide range of biological activities, including anti-inflammatory and anticancer properties.[3]

Caption: General workflow for the Claisen-Schmidt condensation.

Detailed Experimental Protocol: Aldol Condensation

Materials:

-

This compound

-

Acetophenone

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Distilled water

-

Dilute hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and acetophenone (1.0 eq) in ethanol.

-

To the stirred solution, add an aqueous solution of NaOH (2.0 eq) dropwise at room temperature.

-

Continue stirring at room temperature for 12-24 hours. A precipitate may form.

-

Monitor the reaction by TLC.

-

Once complete, pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.

Deprotection

The TBDMS protecting group can be readily removed to unveil the free hydroxyl group, allowing for further functionalization. A common and efficient method for deprotection is the use of a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), in an organic solvent like THF.

Detailed Experimental Protocol: Deprotection of the TBDMS Ether

Materials:

-

This compound derivative

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the silyl-protected compound (1.0 eq) in THF.

-

Add TBAF solution (1.1 eq) dropwise at room temperature.

-

Stir the mixture for 1-2 hours, monitoring the reaction by TLC.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

-

Concentrate the solvent and purify the crude product by column chromatography on silica gel to yield the deprotected 2-fluoro-5-hydroxybenzaldehyde derivative.

Spectroscopic Data

While a publicly available, peer-reviewed full spectral analysis for this compound is limited, the expected spectroscopic characteristics can be inferred from its structure and data from analogous compounds.

¹H NMR:

-

Aldehyde proton (CHO): A singlet around δ 10.3 ppm.

-

Aromatic protons: Signals in the aromatic region (δ 7.0-7.8 ppm), with coupling patterns influenced by the fluorine and silyloxy substituents.

-

TBDMS protons: A singlet for the tert-butyl group at approximately δ 1.0 ppm and a singlet for the two methyl groups on the silicon atom around δ 0.2 ppm.

¹³C NMR:

-

Carbonyl carbon: A signal around δ 188-192 ppm.

-

Aromatic carbons: Signals in the range of δ 115-165 ppm. The carbon attached to fluorine will exhibit a large ¹J C-F coupling constant.

-

TBDMS carbons: Signals for the quaternary carbon and the methyl carbons of the tert-butyl group, and the methyl carbons attached to silicon.

Safety Information

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its precursors. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

-

Khan Academy. Intramolecular aldol condensation. Available at: [Link]

-

Master Organic Chemistry. The Wittig Reaction - Examples and Mechanism. Available at: [Link]

Sources

An In-depth Technical Guide to 5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde: A Key Intermediate in Modern Synthesis

Introduction: Strategic Value in Chemical Synthesis

5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde is a polysubstituted aromatic aldehyde that has emerged as a valuable intermediate in the fields of medicinal chemistry and advanced organic synthesis. Its molecular architecture is strategically designed for multi-step synthetic campaigns, offering a unique combination of orthogonal reactivity. The molecule incorporates three key functional elements:

-

An Aldehyde Group: A versatile functional handle for a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions, including Wittig reactions, aldol condensations, reductive aminations, and the formation of Schiff bases.

-

A Fluorine Substituent: The presence of a fluorine atom ortho to the aldehyde can significantly modulate the electronic properties of the ring and influence the reactivity of the aldehyde. In the context of drug discovery, fluorine incorporation is a well-established strategy to enhance metabolic stability, improve binding affinity to biological targets, and fine-tune physicochemical properties like lipophilicity.

-

A Tert-butyldimethylsilyl (TBDMS) Ether: A robust and sterically hindered protecting group for the phenolic hydroxyl group. Its stability under a wide range of non-acidic and non-fluoride-mediated reaction conditions allows for selective manipulation of the aldehyde functionality. The TBDMS group can be reliably cleaved under specific conditions, unmasking the phenol for subsequent functionalization.

This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its field-proven applications, offering researchers and drug development professionals the insights required to effectively leverage this intermediate in their synthetic endeavors.

Core Physicochemical & Spectroscopic Data

The accurate characterization of a synthetic intermediate is paramount for its successful application. The key properties of this compound are summarized below.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 254.37 g/mol | [1][2] |

| Molecular Formula | C₁₃H₁₉FO₂Si | [1][2] |

| CAS Number | 113984-67-1 | [1][2] |

| Appearance | Clear, dark yellow liquid | [1] |

| Purity | Typically ≥97% | [2] |

| Storage | Store sealed in a dry place at room temperature | [2] |

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show characteristic signals for the aldehyde proton (δ ≈ 10.3 ppm), aromatic protons with splitting patterns influenced by the fluorine substituent, and distinct signals for the tert-butyl (δ ≈ 1.0 ppm, singlet, 9H) and dimethylsilyl (δ ≈ 0.2 ppm, singlet, 6H) groups.

-

¹³C NMR: Key resonances would include the aldehyde carbonyl carbon (δ ≈ 188-192 ppm), aromatic carbons (with C-F couplings), and the carbons of the TBDMS protecting group.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching band for the aldehyde at approximately 1680-1700 cm⁻¹. Other significant absorptions would include C-O stretching for the silyl ether and C-F stretching bands.

-

Mass Spectrometry (MS): The mass spectrum would be expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the tert-butyl group ([M-57]⁺), which is a common fragmentation for TBDMS ethers.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most logically and efficiently achieved through the selective protection of its phenolic precursor, 2-fluoro-5-hydroxybenzaldehyde. The causality behind this synthetic choice is clear: the TBDMS group is installed to prevent the acidic phenolic proton from interfering with subsequent reactions targeting the aldehyde.

Synthetic Workflow Diagram

Caption: Synthetic workflow for the preparation of the title compound.

Detailed Experimental Protocol: Silylation

This protocol is a robust, self-validating system based on the well-established Corey protocol for the silylation of alcohols and phenols.

Materials and Equipment:

-

Reagents: 2-Fluoro-5-hydroxybenzaldehyde, Tert-butyldimethylsilyl chloride (TBDMS-Cl), Imidazole, Anhydrous N,N-Dimethylformamide (DMF), Ethyl acetate, Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

-

Equipment: Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, separatory funnel, rotary evaporator, silica gel for column chromatography.

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-fluoro-5-hydroxybenzaldehyde (1.0 eq) and imidazole (2.5 eq).

-

Dissolution: Add anhydrous DMF to dissolve the solids. Stir the solution at room temperature.

-

Addition of Silylating Agent: To the stirred solution, add a solution of TBDMS-Cl (1.1-1.2 eq) in a minimal amount of anhydrous DMF dropwise over 15-20 minutes. The use of imidazole is critical; it acts as both a base scavenger and a catalyst, forming a highly reactive silylimidazolium intermediate that accelerates the reaction, ensuring high conversion and minimizing side reactions.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) until the starting phenol is fully consumed (typically 2-4 hours).

-

Workup: Quench the reaction by slowly pouring the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution. This neutralizes any remaining acidic species.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). The choice of ethyl acetate is based on its good solvency for the product and its immiscibility with water.

-

Washing & Drying: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent. This step is crucial for removing any unreacted imidazole and other impurities, yielding the pure product.

Applications in Medicinal Chemistry: A Case Study

The utility of this compound as a key building block is demonstrated in its application for the synthesis of complex heterocyclic structures with potential biological activity. A notable example is its use in the preparation of novel triazolone derivatives, as described in a patent from Astellas Pharma Inc.[3].

Reaction Scheme: Synthesis of a Triazolone Precursor

In this patented route, the aldehyde functionality of this compound is exploited to construct a more complex molecular framework, highlighting its role as a foundational piece in a convergent synthesis strategy.

Sources

A Technical Guide to the Structural Elucidation of 5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The Imperative for Unambiguous Structure: An Integrated Analytical Workflow

In any synthetic pathway, the principle of "garbage in, garbage out" holds absolute authority. The purity and confirmed identity of a starting material like 5-(tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde directly impacts reaction yield, impurity profiles, and the ultimate safety and efficacy of a final active pharmaceutical ingredient (API). An incorrect regioisomer or a partially deprotected analogue could derail a multi-step synthesis.

Therefore, a robust analytical strategy does not rely on a single technique but integrates orthogonal methods to build a self-validating structural dossier. Each technique provides a unique piece of the puzzle, and only when all pieces align can the structure be confirmed with the highest degree of confidence. The logical flow of this process is designed for maximum efficiency, starting with confirmation of the elemental formula and proceeding to the precise mapping of the atomic framework.

Caption: Integrated workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS): Establishing the Elemental Formula

The first and most fundamental question is: "What is the exact molecular formula?" HRMS provides this answer with exceptional precision, distinguishing between compounds that have the same nominal mass but different elemental compositions.[1][2]

Causality of Technique Selection

Unlike low-resolution MS, which provides integer masses, HRMS measures mass to several decimal places.[2] This is critical because the exact mass of an atom is not an integer (e.g., ¹H = 1.00783 amu, ¹⁶O = 15.9949 amu).[2][3] By measuring the molecular ion's mass with high accuracy (typically < 5 ppm), we can definitively calculate a unique elemental formula.[1] This experiment immediately validates the presence of all expected atoms (C, H, F, O, Si) in their correct count.

Experimental Protocol: Electrospray Ionization (ESI-HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Instrument Calibration: Calibrate the mass spectrometer (e.g., TOF, Orbitrap) using a known standard to ensure high mass accuracy.[4]

-

Ionization: Introduce the sample into the ESI source. A soft ionization technique like ESI is chosen to minimize fragmentation and maximize the abundance of the molecular ion ([M+H]⁺ or [M+Na]⁺).[5]

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu).

-

Data Analysis: Identify the monoisotopic peak for the molecular ion and use the instrument's software to calculate the exact mass and predict the elemental formula.

Predicted Data and Interpretation

For a molecular formula of C₁₃H₁₉FO₂Si, the expected data is as follows.[6]

| Parameter | Predicted Value | Rationale |

| Molecular Formula | C₁₃H₁₉FO₂Si | Based on the intended structure. |

| Exact Mass | 254.1142 | Calculated monoisotopic mass. |

| Observed [M+H]⁺ | ~255.1220 | Protonated molecular ion. |

| Key Fragment [M-57]⁺ | ~197.0645 | Loss of the tert-butyl group ([M-C₄H₉]⁺), a characteristic fragmentation for TBDMS ethers.[7][8] |

The confirmation of the exact mass provides a high-confidence foundation upon which all subsequent spectroscopic data will be built.

FTIR Spectroscopy: Rapid Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique that identifies the types of chemical bonds present in a molecule by measuring their absorption of infrared radiation.[9] It serves as a quick confirmation that the core functional groups of the target molecule are present.

Causality of Technique Selection

While NMR provides a more detailed map, FTIR offers an immediate "fingerprint" of the molecule's key features. The presence of a strong carbonyl (C=O) stretch, a C-F bond, and a robust Si-O bond absorption provides rapid, confirmatory evidence that aligns with the proposed structure. The Attenuated Total Reflectance (ATR) sampling method is particularly advantageous as it requires minimal sample preparation.[9][10]

Experimental Protocol: ATR-FTIR

-

Background Scan: Record a background spectrum of the clean ATR crystal (e.g., diamond or ZnSe) to subtract atmospheric interference.[11]

-

Sample Application: Place a single drop of the liquid sample directly onto the ATR crystal surface.[10]

-

Acquire Spectrum: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.[11]

-

Cleaning: Clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.

Predicted Data and Interpretation

The spectrum should display characteristic absorption bands corresponding to the molecule's functional groups.

| Functional Group | Predicted Absorption (cm⁻¹) | Vibration Type & Rationale |

| Aldehyde C-H | ~2850 & ~2750 | C-H Stretch. The pair of weak bands is highly diagnostic for an aldehyde.[12][13] |

| Aromatic C=C | ~1600 & ~1500 | C=C Stretch. Confirms the presence of the benzene ring.[13] |

| Aldehyde C=O | ~1705 | C=O Stretch. The frequency is lowered from a typical saturated aldehyde (~1730 cm⁻¹) due to conjugation with the aromatic ring.[14][15] |

| Aromatic C-F | ~1250 - 1100 | C-F Stretch. Strong absorption confirming fluorination. |

| Silyl Ether Si-O | ~1100 - 1000 | Si-O-C Stretch. Typically a very strong and prominent band. |

Multinuclear NMR Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the definitive elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[16][17] For this specific molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

Causality of Technique Selection

-

¹H NMR: Maps the proton environments, their integrations (relative numbers), and their coupling to neighboring protons and fluorine.

-

¹³C NMR: Identifies all unique carbon environments. Crucially, coupling to the ¹⁹F nucleus provides definitive proof of the substitution pattern on the aromatic ring.[18]

-

¹⁹F NMR: Directly observes the fluorine nucleus. Its high sensitivity and wide chemical shift range make it an excellent and unambiguous probe for confirming the presence and electronic environment of the fluorine atom.[19][20]

General Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire spectra on a spectrometer (e.g., 400 MHz). For ¹³C NMR, a larger number of scans is required due to the low natural abundance of the ¹³C isotope.[5]

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals (for ¹H NMR).

¹H NMR: Predicted Spectrum and Interpretation

| Signal | Predicted δ (ppm) | Multiplicity | Integration | Assignment & Rationale |

| Aldehyde H | ~10.3 | d | 1H | CHO. Highly deshielded by the carbonyl group. Appears as a doublet due to coupling to the ortho fluorine (⁴JHF). |

| Aromatic H (H6) | ~7.6 | dd | 1H | H ortho to CHO and F. Deshielded by both electron-withdrawing groups. Split by H4 (³JHH) and F (³JHF). |

| Aromatic H (H4) | ~7.2 | ddd | 1H | H meta to CHO, ortho to O-TBDMS. Split by H3 (³JHH), H6 (³JHH), and F (⁴JHF). |

| Aromatic H (H3) | ~7.0 | d | 1H | H ortho to O-TBDMS. Split by H4 (³JHH). |

| tert-Butyl H | ~1.0 | s | 9H | C(CH₃)₃. Large singlet, characteristic of the silyl protecting group.[21] |

| Dimethylsilyl H | ~0.2 | s | 6H | Si(CH₃)₂. Sharp singlet, characteristic of the silyl protecting group.[21] |

¹³C NMR: Predicted Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon, with key signals split into doublets due to coupling with the ¹⁹F nucleus.[22][23]

| Signal | Predicted δ (ppm) | Multiplicity | Assignment & Rationale |

| Aldehyde C | ~189 | d | CHO. Carbonyl carbon, deshielded. Split by the adjacent fluorine (³JCF). |

| Aromatic C (C2) | ~165 | d | C-F. Large one-bond C-F coupling constant (¹JCF ~250 Hz) is the most definitive signal. |

| Aromatic C (C5) | ~158 | s | C-O. Deshielded by the attached oxygen. |

| Aromatic C (C1) | ~125 | d | C-CHO. Ipso-carbon, split by the ortho fluorine (²JCF). |

| Aromatic C (C6) | ~120 | d | C-H. Split by the adjacent fluorine (²JCF). |

| Aromatic C (C4) | ~118 | d | C-H. Split by the meta fluorine (³JCF). |

| Aromatic C (C3) | ~115 | s | C-H. |

| tert-Butyl C | ~25 | s | C(CH₃)₃. |

| Quaternary C | ~18 | s | C (CH₃)₃. |

| Dimethylsilyl C | ~ -4 | s | Si(CH₃)₂. |

¹⁹F NMR: Predicted Spectrum and Interpretation

The ¹⁹F NMR provides a simple yet powerful confirmation.

| Predicted δ (ppm) | Multiplicity | Rationale |

| ~ -110 to -120 | m | A single multiplet is expected for the one fluorine atom. The chemical shift is characteristic of a fluorine on a benzene ring.[24] The multiplicity arises from coupling to the nearby aromatic protons (H3, H4, H6) and the aldehyde proton. |

Data Synthesis: A Self-Validating Conclusion

The power of this multi-technique approach lies in its self-validation. The elemental formula from HRMS (C₁₃H₁₉FO₂Si) is confirmed by the functional groups seen in FTIR (C=O, C-F, Si-O) and the atom counts from NMR (19 protons, 13 carbons, 1 fluorine). The connectivity inferred from NMR coupling constants, particularly the large ¹JCF in the ¹³C spectrum and the various JHF couplings in the ¹H and ¹⁹F spectra, definitively establishes the 2-fluoro and 5-silyloxy substitution pattern, ruling out all other possible regioisomers. When all data sets converge on a single, consistent structure, the elucidation is considered complete and trustworthy.

References

-

Fiveable. High-Resolution Mass Spectrometry Definition. [Link]

-

Chemistry LibreTexts. 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Link]

-

PubMed. Mass spectra of tert-butyldimethylsilyl ether derivatives of the major metabolite of prostaglandin F. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

Longdom Publishing. Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. [Link]

-

Chemistry LibreTexts. 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. [Link]

-

Slideshare. Nmr spectroscopy of fluorine 19. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. [Link]

-

CoLab. Principles and Topical Applications of 19F NMR Spectrometry. [Link]

-

ResearchGate. Principles and Topical Applications of 19F NMR Spectrometry. [Link]

-

University of Washington. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

-

ResearchGate. (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. [Link]

-

UCI Aerosol Photochemistry Group. Fourier Transform Infrared Spectroscopy. [Link]

-

ResearchGate. Experimental workflow of the ATR-FTIR spectroscopy-based method for.... [Link]

-

University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. [Link]

-

Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

-

ResearchGate. Aromatic 13 C-19 F couplings in the 13 C NMR spectrum of p-fluoro compound 1h.... [Link]

-

JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR. [Link]

-

PubMed. Steroid T-Butyldimethylsilyl Ethers as Derivatives for Mass Fragmentography. [Link]

-

ResearchGate. 1 H, 13 C and 19 F NMR Chemical Shifts of Fluorinated Compounds 19-21 and the Precursor 11. [Link]

-

Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

-

NIH National Library of Medicine. 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. [Link]

-

ACS Publications. tert-Butyl dimethylsilyl ethers as derivatives for qualitative analysis of steroids and prostaglandins by gas phase methods. [Link]

-

Springer Link. GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals. [Link]

-

PubMed. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

UCLA Chemistry. hil6_sln.html. [Link]

-

ACS Omega. 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

-

NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

-

Berkeley Learning Hub. Aldehyde IR Spectroscopy. [Link]

-

Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]

-

ResearchGate. (PDF) 1 J CH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. [Link]

-

Royal Society of Chemistry. Supporting Information for A Rapid One-Step Surface Functionalization of Polyvinyl Chloride.... [Link]

-

University of Colorado Boulder. Infrared Spectroscopy Handout. [Link]

-

Chemistry LibreTexts. 5: Analytical Methods for Structure Elucidation. [Link]

-

Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques. [Link]

-

Royal Society of Chemistry. Electronic supplementary information for: - A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI). [Link]

-

Wikipedia. Fluorobenzaldehyde. [Link]

-

ResearchGate. 19 F NMR analysis of the enzymatic conversion of 2-fluorobenzaldehyde.... [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. longdom.org [longdom.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound [cymitquimica.com]

- 7. Mass spectra of tert-butyldimethylsilyl ether derivatives of the major metabolite of prostaglandin F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 10. agilent.com [agilent.com]

- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. www1.udel.edu [www1.udel.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 18. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 19. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. rsc.org [rsc.org]

- 22. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

Physicochemical properties of 5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde

An In-depth Technical Guide to 5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde: Physicochemical Properties, Synthesis, and Applications Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a functionalized aromatic aldehyde of significant interest in modern organic synthesis and medicinal chemistry. Its molecular architecture, which combines a reactive aldehyde group, a sterically hindered silyl ether protecting group, and a strategically positioned fluorine atom, makes it a valuable intermediate for constructing complex molecular targets. The tert-butyldimethylsilyl (TBDMS) ether offers robust protection of the phenolic hydroxyl group under a wide range of reaction conditions, yet it can be removed selectively when required. Concurrently, the fluorine substituent can enhance the metabolic stability and binding affinity of derivative molecules, a common strategy in drug design. This technical guide provides a comprehensive analysis of the compound's chemical identity, physicochemical properties, a detailed protocol for its synthesis and characterization, and a discussion of its potential applications in drug discovery and development.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity through standardized nomenclature and structural representation.

-

IUPAC Name: 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-fluorobenzaldehyde

-

Synonyms: this compound, 5-(tert-butyl-dimethyl-silanyloxy)-2-fluoro-benzaldehyde[1]

The structure comprises a benzaldehyde ring substituted with a fluorine atom at the C2 position (ortho to the aldehyde) and a tert-butyldimethylsilyloxy group at the C5 position (para to the fluorine).

Caption: 2D Structure of this compound.

Physicochemical Properties

A summary of the known physicochemical properties is provided in Table 1. It is important to note that while the compound is available commercially, extensive physical data such as boiling point and density are not widely published in standard databases.

| Property | Value | Reference(s) |

| Appearance | Clear, dark yellow liquid | [2] |

| Molecular Formula | C₁₃H₁₉FO₂Si | [1][2] |

| Molecular Weight | 254.37 g/mol | [1][2] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Expected to be soluble in common organic solvents (e.g., CH₂Cl₂, THF, Ethyl Acetate); insoluble in water. | |

| Storage | Store in a dry, well-ventilated place. Recommended to be sealed and stored at room temperature. | [1] |

The liquid state at room temperature is consistent with a moderately sized, non-polar molecule lacking strong intermolecular forces like hydrogen bonding. The large hydrophobic silyl group dominates the molecule's character, predicting good solubility in organic solvents and poor solubility in aqueous media.

Synthesis and Purification

The most logical and efficient synthesis of this compound is through the silyl protection of a commercially available phenolic precursor, 5-fluoro-2-hydroxybenzaldehyde. The Williamson ether synthesis framework is not applicable here; instead, a direct O-silylation is employed.

Synthetic Rationale and Mechanism

The core of this synthesis is the formation of a robust silyl ether bond. The tert-butyldimethylsilyl (TBDMS) group is a common choice for protecting alcohols and phenols due to its stability across a wide range of reaction conditions (e.g., basic, nucleophilic, and mildly acidic conditions) and the availability of reliable deprotection methods.

The reaction proceeds via the nucleophilic attack of the phenoxide ion on the silicon atom of tert-butyldimethylsilyl chloride (TBDMS-Cl). A weak base, typically imidazole, serves a dual purpose: it acts as a base to deprotonate the phenol, increasing its nucleophilicity, and it can also form a highly reactive silyl-imidazolium intermediate, which accelerates the silylation process. Anhydrous polar aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are ideal for this transformation.

Experimental Protocol

This protocol is a representative procedure based on standard O-silylation methods.

Materials:

-

5-Fluoro-2-hydroxybenzaldehyde

-

Tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq)

-

Imidazole (2.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-fluoro-2-hydroxybenzaldehyde (1.0 eq) and imidazole (2.2 eq).

-

Dissolution: Add anhydrous DCM to dissolve the solids.

-

Silylating Agent Addition: To the stirred solution, add TBDMS-Cl (1.1 eq) portion-wise at room temperature. A white precipitate of imidazole hydrochloride will form.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material. The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and then with brine. This removes any unreacted acidic species and residual salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound as a liquid.

Caption: Workflow for the Synthesis of this compound.

Spectroscopic Characterization

While authenticated experimental spectral data for this specific compound are not publicly available, a predictive analysis based on its structure provides a reliable means for its characterization.

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ ~10.3 ppm (s, 1H): This singlet corresponds to the aldehydic proton (-CHO). Its downfield shift is characteristic and due to the strong deshielding effect of the carbonyl group.

-

δ ~7.5-7.6 ppm (dd, 1H): Aromatic proton at C6. It will appear as a doublet of doublets due to coupling with the adjacent C4 proton and the fluorine atom at C2.

-

δ ~7.2-7.3 ppm (m, 1H): Aromatic proton at C4. This multiplet arises from coupling to the adjacent protons at C3 and C6.

-

δ ~7.0-7.1 ppm (dd, 1H): Aromatic proton at C3. It will appear as a doublet of doublets due to coupling with the adjacent C4 proton and a larger coupling to the ortho fluorine atom.

-

δ ~1.0 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group (-C(CH₃)₃) on the silyl ether.

-

δ ~0.2 ppm (s, 6H): A sharp singlet corresponding to the six equivalent protons of the two methyl groups (-Si(CH₃)₂) on the silyl ether.

¹³C NMR (Predicted, CDCl₃, 101 MHz):

-

δ ~188-190 ppm: Aldehyde carbonyl carbon.

-

δ ~160-165 ppm (d, ¹JCF): Aromatic carbon C2, directly attached to fluorine, showing a large one-bond C-F coupling constant.

-

δ ~155-158 ppm: Aromatic carbon C5, attached to the silyloxy group.

-

δ ~120-135 ppm: Remaining aromatic carbons.

-

δ ~25.5 ppm: Methyl carbons of the tert-butyl group.

-

δ ~18.0 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~ -4.5 ppm: Methyl carbons attached to the silicon atom.

IR Spectroscopy (Predicted):

-

~2950-2850 cm⁻¹: C-H stretching from the alkyl groups of the silyl ether.

-

~1700-1680 cm⁻¹: Strong C=O stretching of the aromatic aldehyde.

-

~1600, 1480 cm⁻¹: C=C stretching of the aromatic ring.

-

~1250 cm⁻¹: Strong Si-O-C stretching.

-

~1100-1200 cm⁻¹: C-F stretching.

-

~840, 780 cm⁻¹: Si-C stretching.

Applications in Research and Drug Development

This compound is not an end-product but a versatile synthetic intermediate. Its value lies in the orthogonal reactivity of its functional groups.

-

Aldehyde Handle: The aldehyde group is a gateway to numerous transformations, including Wittig reactions, reductive aminations, aldol condensations, and the formation of Schiff bases. These reactions are fundamental in building the carbon skeleton of more complex molecules.

-

Protected Phenol: The TBDMS-protected phenol allows for extensive chemistry to be performed on the aldehyde or other parts of a molecule without interference from a free hydroxyl group. The TBDMS group can be selectively cleaved later in a synthetic sequence, typically using fluoride ion sources like tetra-n-butylammonium fluoride (TBAF), to reveal the phenol for further functionalization.

-

Fluoroaromatic Core: The 2-fluoro-substituted aromatic ring is a common motif in pharmaceuticals. The fluorine atom can block metabolic oxidation at that position, increase the acidity of adjacent protons, and modulate the pKa and binding properties of the final molecule through electronic effects.

This compound is an ideal starting material for the synthesis of multi-substituted aromatic compounds that are precursors to:

-

Enzyme Inhibitors: Many enzyme inhibitors feature substituted aromatic cores.

-

Receptor Ligands: The scaffold can be elaborated to fit into the binding pockets of various biological receptors.

-

Heterocyclic Compounds: Aldehydes are key precursors for building important heterocyclic ring systems (e.g., quinolines, pyrimidines) that are prevalent in drug molecules.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) is not universally available, the hazards can be inferred from similar compounds.

-

General Hazards: Assumed to be harmful if swallowed or inhaled and may cause skin and eye irritation, similar to other substituted benzaldehydes.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

Conclusion

This compound is a strategically designed synthetic building block with significant potential for researchers in organic synthesis and drug discovery. Its combination of a reactive aldehyde, a robust protecting group, and a bioisosteric fluorine atom provides a powerful platform for creating novel and complex molecules. While detailed public data on its physical properties are sparse, its synthesis and characterization can be reliably achieved through standard and well-understood laboratory procedures. The insights provided in this guide are intended to equip researchers with the necessary technical understanding to effectively utilize this valuable chemical intermediate in their scientific endeavors.

References

-

PubChem, National Center for Biotechnology Information. PubChem Compound Summary for CID 2737328, 5-Fluorosalicylaldehyde. [Online]. Available at: [Link]

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Online]. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of 5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde

Introduction

5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde is a versatile bifunctional molecule increasingly utilized in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its structure incorporates a reactive aldehyde, a strategically positioned fluorine atom that can modulate the electronic and metabolic properties of a target molecule, and a bulky tert-butyldimethylsilyl (TBDMS) ether protecting group.[1][2] The presence of these distinct functional groups necessitates a nuanced and thorough understanding of its chemical reactivity and potential hazards to ensure safe handling in a research and development environment. This guide provides a detailed overview of the safety protocols, handling procedures, and critical chemical properties of this compound, designed for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

While a specific Safety Data Sheet (SDS) for this compound is not universally available, a robust hazard assessment can be constructed by analyzing its constituent functional groups: the 2-fluorobenzaldehyde core and the TBDMS ether.

Based on the known hazards of 2-fluorobenzaldehyde, the compound should be treated as hazardous.[3] The likely GHS classification includes:

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

The organosilicon component, while generally of low toxicity, warrants careful handling.[4]

Pictograms:

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/eye protection/face protection.

Chemical and Physical Properties

A summary of the key physical and chemical properties is provided in the table below.

| Property | Value | Source(s) |

| CAS Number | 113984-67-1 | [1][5][6] |

| Molecular Formula | C₁₃H₁₉FO₂Si | [1][5][6] |

| Molecular Weight | 254.37 g/mol | [1][5][6] |

| Appearance | Clear, dark yellow liquid | [5] |

| Purity | Typically ≥97% | [1] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |

Safe Handling and Storage Procedures

The dual nature of this molecule—a reactive aldehyde and a labile silyl ether—dictates stringent handling and storage protocols to maintain its integrity and ensure personnel safety.

Engineering Controls

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted in a well-ventilated chemical fume hood.[7] This is critical to mitigate inhalation risks from volatile vapors and potential aerosols.

-

Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are mandatory in the immediate vicinity of the work area.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the cornerstone of safe handling:

-

Eye Protection: Chemical splash goggles are the minimum requirement. For operations with a heightened risk of splashing, a face shield should be worn in conjunction with goggles.[7]

-

Hand Protection: Nitrile or neoprene gloves are recommended. Given that no specific glove compatibility data is available, it is prudent to consult the glove manufacturer's compatibility chart for similar fluorinated aromatic aldehydes and organosilicon compounds. Double-gloving is a sound practice, especially for extended operations.[7]

-

Protective Clothing: A flame-resistant lab coat should be worn at all times. Ensure clothing is buttoned and sleeves are rolled down.

-

Respiratory Protection: Under normal fume hood use, additional respiratory protection is not typically required. However, in the event of a large spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge should be used.[8]

Storage

-

Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation of the aldehyde and hydrolysis of the silyl ether.[9]

-

Temperature and Environment: Keep the container tightly sealed in a dry, cool, and well-ventilated area, away from direct sunlight and heat sources.[1][8]

-

Incompatibilities: Segregate from strong oxidizing agents, strong bases, strong reducing agents, and sources of moisture.[3][9]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

-

Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][10]

-

Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Apply a 2.5% calcium gluconate gel to the affected area if hydrofluoric acid exposure is suspected from potential decomposition.[11] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill and Leak Procedures

A well-defined spill response plan is essential.

Small Spills

-

Alert personnel in the immediate area and restrict access.

-

Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.

-

Do not use combustible materials like paper towels to absorb the initial spill.

-

Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water.

Large Spills

-

Evacuate the laboratory immediately.

-

Alert others and activate the facility's emergency response team.

-

Ensure the area is well-ventilated from a safe distance, if possible.

-

Do not re-enter the area until it has been deemed safe by trained emergency personnel.

Reactivity and Stability

Understanding the reactivity of this compound is paramount for safe experimental design.

-

Chemical Stability: The compound is stable under recommended storage conditions. However, it is sensitive to moisture, strong acids, strong bases, and fluoride ions.[3][12]

-

Aldehyde Reactivity: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid and can undergo a variety of nucleophilic addition reactions.[13] The presence of the ortho-fluorine atom acts as an electron-withdrawing group, enhancing the electrophilicity of the carbonyl carbon and increasing its reactivity towards nucleophiles.[13]

-

Silyl Ether Lability: The TBDMS ether is a protecting group that can be cleaved under specific conditions. It is generally stable to basic conditions but is readily cleaved by:

-

Fluoride Ion Sources: Reagents such as tetra-n-butylammonium fluoride (TBAF) will rapidly cleave the Si-O bond due to the high affinity of silicon for fluorine.[12][14]

-

Acidic Conditions: Protic acids (e.g., acetic acid, HCl) can catalyze the hydrolysis of the silyl ether, especially in the presence of water.[12][15]

-

Key Incompatibilities and Hazardous Reactions

Caption: Key reactivity pathways and incompatibilities.

Experimental Protocol: A Case Study in Safe Usage

The following protocol outlines a standard Wittig reaction, highlighting the integration of safety measures at each step.

Objective: Synthesis of a stilbene derivative via Wittig olefination.

Materials:

-

This compound

-

Benzyltriphenylphosphonium chloride

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Workflow:

Caption: Safe workflow for a Wittig reaction.

Detailed Safety Protocol:

-

Preparation: All glassware must be oven or flame-dried to remove moisture, which could react with the base and hydrolyze the silyl ether. The entire reaction must be conducted under an inert atmosphere (nitrogen or argon).

-

Reagent Handling: Potassium tert-butoxide is a strong, moisture-sensitive base. It should be weighed and transferred in a glove box or under a stream of inert gas. Addition to the reaction mixture should be slow and controlled to manage the exothermic reaction.

-

Aldehyde Addition: The aldehyde is weighed in a fume hood and dissolved in anhydrous THF before being added dropwise to the reaction mixture via a syringe or dropping funnel. This controlled addition prevents localized heat spikes.

-

Quenching: The reaction is quenched by slowly adding saturated aqueous ammonium chloride. This should be done cautiously, as it can be exothermic and may cause gas evolution.

-

Workup and Waste: All aqueous and organic waste should be collected in appropriately labeled hazardous waste containers for disposal according to institutional guidelines.

Disposal Considerations

All waste containing this compound or its byproducts must be treated as hazardous chemical waste.

-

Waste Collection: Collect all liquid and solid waste in separate, clearly labeled, and sealed containers.

-

Regulatory Compliance: Disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidelines. Do not dispose of this chemical down the drain.[3]

Conclusion

This compound is a valuable synthetic intermediate whose safe utilization hinges on a proactive and informed approach to hazard management. By understanding its reactivity, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established protocols for handling, storage, and disposal, researchers can effectively mitigate risks. The principles outlined in this guide provide a framework for the safe and effective use of this compound in the pursuit of scientific innovation.

References

-

Changfu Chemical. Organosilicon Compounds: Everything You Need to Know. Available from: [Link]

-

Wikipedia. Fluorobenzaldehyde. Available from: [Link]

-

ACS Publications. Organosilicon Molecules with Medicinal Applications. Available from: [Link]

-

Wikipedia. Silyl ether. Available from: [Link]

-

International Labour Organization. Silicon & Organosilicon Compounds: Health Hazards. Available from: [Link]

-

ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Available from: [Link]

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Available from: [Link]

-

GESAMP. Review of potentially harmful substances: organosilicon compounds (silanes and siloxanes). Available from: [Link]

-

Chemistry LibreTexts. 16: Silylethers. Available from: [Link]

-

NIH National Library of Medicine. Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones). Available from: [Link]

-

Crysdot LLC. 5-((tert-Butyldimethylsilyl)oxy)-2-fluorobenzaldehyde. Available from: [Link]

-

European Industrial Gases Association. Code of practice compressed fluorine and mixtures with inert gases. Available from: [Link]

-

Gelest. Deprotection of Silyl Ethers. Available from: [Link]

-

Purdue University. Fluorine Safety. Available from: [Link]

Sources

- 1. This compound - CAS:113984-67-1 - Sunway Pharm Ltd [3wpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. Organosilicon Compounds: Everything You Need to Know [cfsilicones.com]

- 5. This compound [cymitquimica.com]

- 6. arctomsci.com [arctomsci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. guidechem.com [guidechem.com]

- 10. FLUORINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 12. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Stability and Storage of 5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde: A Guide for Researchers

An In-depth Technical Guide:

Introduction

5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde is a bifunctional synthetic intermediate of significant interest in pharmaceutical and materials science research. Its utility stems from the orthogonal reactivity of its two core functional groups: a tert-butyldimethylsilyl (TBDMS) protected phenol and a reactive benzaldehyde. The TBDMS group serves as a robust yet cleavable protecting group for the hydroxyl functionality, while the aldehyde allows for a wide range of synthetic transformations, and the fluorine atom modulates the electronic properties of the aromatic ring.[1]

However, the very features that make this molecule a valuable building block also render it susceptible to specific degradation pathways. The integrity of this reagent is paramount for achieving reproducible and successful synthetic outcomes. A partially degraded starting material can lead to failed reactions, the formation of complex side products, and misleading results. This guide provides a comprehensive analysis of the stability of this compound, offering field-proven storage and handling protocols to ensure its long-term viability in a research setting.

Chapter 1: Molecular Profile and Intrinsic Reactivity

The stability of this compound is not governed by a single factor but by the interplay of its constituent parts. Understanding the inherent reactivity of each functional group is the first step in predicting and preventing degradation.

1.1 The Tert-butyldimethylsilyl (TBDMS) Ether Moiety

The TBDMS (or TBS) ether is one of the most common protecting groups for alcohols and phenols due to its favorable stability profile.[2][3] It is significantly more stable to hydrolysis than smaller silyl ethers like trimethylsilyl (TMS) ether, owing to the steric bulk of the tert-butyl group.[4] However, it is not inert and is susceptible to cleavage under specific conditions:

-

Acidic Conditions: The Si-O bond is readily hydrolyzed under acidic conditions. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by water.[5][6] Even mild protic acids or exposure to acidic surfaces (like standard silica gel for prolonged periods) can initiate this deprotection.

-

Fluoride Ion Sources: The TBDMS group is exceptionally labile in the presence of fluoride ions. Reagents such as tetra-n-butylammonium fluoride (TBAF), hydrofluoric acid (HF), or HF-pyridine complexes will rapidly and quantitatively cleave the silyl ether.[5][7] This high affinity is driven by the formation of the exceptionally strong Si-F bond.[8]

1.2 The 2-Fluorobenzaldehyde Moiety

The benzaldehyde functional group is a versatile handle for synthesis but also a point of vulnerability.

-

Oxidation: Aldehydes, particularly aromatic ones, are susceptible to aerobic oxidation to form the corresponding carboxylic acid (in this case, 5-(tert-butyldimethylsilyloxy)-2-fluorobenzoic acid).[9] This process can be accelerated by light, heat, and the presence of metallic impurities. This is often the most common and insidious degradation pathway for aldehyde-containing reagents.

-

Nucleophilic Addition: The aldehyde's carbonyl carbon is electrophilic and can react with various nucleophiles, including water (to form a hydrate) and other reagents. While benzaldehyde is somewhat less reactive than aliphatic aldehydes due to resonance stabilization, it remains a reactive functional group.[10]

The ortho-fluoro substituent is a strong electron-withdrawing group, which can increase the electrophilicity of the aldehyde carbonyl, potentially making it more susceptible to nucleophilic attack compared to non-fluorinated analogs.

Chapter 2: Critical Factors Governing Compound Stability

Based on the intrinsic reactivity of the functional groups, we can identify the primary external factors that threaten the stability of this compound.

-

Moisture: Atmospheric or solvent-borne moisture is the primary culprit for the hydrolytic cleavage of the TBDMS ether. This degradation pathway yields 2-fluoro-5-hydroxybenzaldehyde and tert-butyldimethylsilanol as byproducts.

-

Oxygen: The presence of air will lead to the gradual oxidation of the aldehyde to the corresponding benzoic acid. This is often observed as a slow decrease in purity over time, even when stored in a sealed container, if the headspace contains air.

-

Temperature: Elevated temperatures accelerate the rates of both hydrolysis and oxidation. While the compound may be stable at room temperature for short periods, heat acts as a catalyst for degradation over the long term.[11]

-

Light: Photons can provide the activation energy for radical-mediated oxidation of the aldehyde. Storing the compound in amber or opaque containers is a necessary precaution.

-

Chemical Incompatibilities: The compound should be stored away from:

Chapter 3: Recommended Storage and Handling Protocols

To maximize the shelf-life and ensure the purity of this compound, the following storage and handling protocols are recommended.

Data Presentation: Storage Condition Recommendations

| Condition | Temperature | Atmosphere | Rationale |

| Long-Term Storage | 2-8°C or -20°C | Inert Gas (Argon or Nitrogen) | Minimizes both hydrolytic and oxidative degradation by reducing molecular motion and excluding reactive gases. |

| Short-Term Storage | Room Temperature | Inert Gas (Argon or Nitrogen) / Desiccated | Acceptable for in-use vials, but exclusion of moisture and air is still critical.[13] |

| Shipping/Transport | Ambient, well-sealed | N/A | The compound is generally stable for short durations under normal shipping conditions. |

Experimental Protocols: Recommended Handling Procedures

-

Inert Atmosphere is Key: Whenever handling the compound outside of its primary storage container, do so under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

-

Use Dry Solvents and Glassware: Ensure all solvents are anhydrous and glassware is flame- or oven-dried before use to prevent moisture-induced hydrolysis.

-

Aliquot for Use: Upon receiving the compound, it is best practice to aliquot it into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the bulk material to the laboratory environment.

-

Seal Tightly: Use vials with high-quality, inert septa or PTFE-lined caps. After removing an aliquot, re-flush the headspace of the main container with an inert gas before re-sealing.

Chapter 4: Quality Control: An Experimental Protocol for Stability Assessment

It is crucial to validate the purity of the reagent before use, especially if it has been stored for an extended period or if previous reactions have yielded unexpected results.

Step-by-Step Methodology

-

Visual Inspection:

-

Procedure: Carefully observe the physical state of the compound.

-

Expected Result: A clear, dark yellow liquid.[14]

-

Signs of Degradation: Presence of solid precipitate could indicate the formation of 2-fluoro-5-hydroxybenzaldehyde (from hydrolysis) or the benzoic acid derivative (from oxidation). Significant darkening of the color may also suggest decomposition.

-

-

Thin-Layer Chromatography (TLC) Analysis:

-

Procedure:

-

Dissolve a small amount of the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the solution on a silica gel TLC plate.

-

Elute with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).

-

Visualize under UV light (254 nm) and by staining with an appropriate agent (e.g., potassium permanganate).

-

-

Causality: This provides a rapid check for the presence of more polar impurities. The starting material should appear as a single major spot. The hydroxyl and carboxylic acid degradation products are significantly more polar and will have lower Rf values.

-

-

Purity Analysis by HPLC or GC-MS:

-

Procedure:

-

Prepare a standard solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Analyze using a reverse-phase HPLC method with a C18 column and a water/acetonitrile gradient or a GC-MS method suitable for silylated compounds.

-

-

Causality: This method provides quantitative data on the purity of the sample and can help identify the mass of any potential impurities, aiding in their structural elucidation.

-

-

Structural Confirmation by ¹H NMR:

-

Procedure: Acquire a proton NMR spectrum in an anhydrous deuterated solvent (e.g., CDCl₃).

-

Expected Result: The spectrum should show characteristic peaks for the TBDMS group (two singlets around ~0.2 ppm and ~1.0 ppm) and the aromatic and aldehyde protons in the ~7-10 ppm region.

-

Signs of Degradation: The appearance of a broad singlet corresponding to a phenolic -OH or a carboxylic acid -OH proton, along with a significant decrease in the integration of the TBDMS signals relative to the aromatic signals, would confirm degradation.

-

Chapter 5: Visualization: Workflow for Maintaining Compound Integrity

The following workflow diagram illustrates the critical steps and decision points for handling this compound from receipt to use, ensuring its chemical integrity is maintained throughout its lifecycle in the laboratory.

Caption: Logical workflow for handling and storage of the title compound.

Conclusion

The chemical stability of this compound is robust under the correct conditions but vulnerable to common laboratory oversights, namely exposure to moisture and atmospheric oxygen. By understanding the dual reactivity of the silyl ether and benzaldehyde moieties, researchers can implement effective mitigation strategies. The cornerstones of maintaining this reagent's integrity are strict adherence to anhydrous conditions, the consistent use of an inert atmosphere for handling and storage, and refrigeration to minimize the rate of potential degradation. Implementing the quality control protocols outlined in this guide will further empower scientists to validate their starting material, leading to more reliable and reproducible synthetic outcomes.

References

-

Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl ethers. [Link]

-

Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324. [Link]

-

Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. [Link]

-

PrantiChem. (n.d.). Exploring the Synthesis and Applications of Benzaldehyde Derivatives. [Link]

-

Wikipedia. (n.d.). Silyl ether. [Link]

-

Quora. (2022). Why is benzaldehyde less reactive than aliphatic aldehyde?[Link]

-

Chemistry LibreTexts. (2021). 16: Silylethers. [Link]

-

ResearchGate. (n.d.). Benzaldehyde derivatives with investigated inhibition profile. [Link]

-

PubMed. (2015). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. [Link]

-

Chem-Station. (2014). Silyl Protective Groups. [Link]

-

PubChem. (n.d.). Benzaldehyde. [Link]

-

Arctom Scientific. (n.d.). 5-((tert-Butyldimethylsilyl)oxy)-2-fluorobenzaldehyde. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Silyl ether - Wikipedia [en.wikipedia.org]

- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 5. total-synthesis.com [total-synthesis.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 8. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. quora.com [quora.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. fishersci.com [fishersci.com]

- 13. This compound - CAS:113984-67-1 - Sunway Pharm Ltd [3wpharm.com]

- 14. This compound [cymitquimica.com]

An In-depth Technical Guide to the tert-Butyldimethylsilyl (TBDMS) Protecting Group in Organic Synthesis

Preamble: The Strategic Imperative for Hydroxyl Protection

In the intricate chess game of multi-step organic synthesis, the hydroxyl group is a versatile, yet often problematic, player. Its dual nature as a nucleophile and a mild proton source necessitates a strategic approach to temporarily mask its reactivity. The ideal protecting group is not merely a chemical cloak but a precision tool: easily installed, robust under a defined set of transformations, and cleanly removed with high selectivity.[1][2] Among the vast arsenal of silyl ethers, the tert-butyldimethylsilyl (TBDMS or TBS) group, introduced by E.J. Corey in 1972, has emerged as a dominant force due to its remarkable balance of stability, reliability, and selective cleavage.[3][4] This guide provides an in-depth exploration of the TBDMS group, moving beyond simple protocols to elucidate the underlying principles that govern its successful application in research, discovery, and drug development.

The Foundation: Understanding Silyl Ether Stability

The utility of any silyl ether is dictated by the steric and electronic environment around the silicon atom. The TBDMS group's success is a direct consequence of the significant steric hindrance imparted by the tert-butyl group, which shields the silicon-oxygen bond from nucleophilic or acidic attack.[5][6] This steric bulk is the primary differentiator from the more labile Trimethylsilyl (TMS) group.

A quantitative comparison starkly illustrates this difference. The TBDMS ether is approximately 10,000 to 20,000 times more stable towards hydrolysis than the corresponding TMS ether.[4][5][7] This profound stability differential is the cornerstone of its utility, allowing it to withstand a wide array of synthetic conditions that would readily cleave less hindered silyl ethers.

Table 1: Comparative Stability of Common Silyl Ethers

| Protecting Group | Abbreviation | Relative Stability in Acid | Key Features |

| Trimethylsilyl | TMS | 1 | Highly labile; suitable for temporary protection.[5] |

| Triethylsilyl | TES | 64 | Intermediate stability; offers some selectivity over TMS.[7] |

| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | Robust, versatile, and widely used; excellent balance of stability and ease of removal.[5][7] |

| Triisopropylsilyl | TIPS | 700,000 | Very bulky; offers enhanced stability over TBDMS, especially under basic/fluoride conditions.[7] |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | Extremely stable to acid; often used when maximum robustness is required.[7] |

Data compiled from multiple sources.[5][7]

Introduction of the TBDMS Group: The Silylation Reaction

The process of forming a TBDMS ether, or silylation, is a cornerstone of its application. The judicious choice of silylating agent and reaction conditions is critical for achieving high yields and, where necessary, selectivity.

Mechanism of Action: The Role of the Catalyst

The most common method for TBDMS protection involves tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, typically imidazole, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][4][8] While it might seem that imidazole merely acts as an acid scavenger, its role is more profound. It reacts with TBDMSCl to form a highly reactive N-silylimidazolium intermediate.[3][4] This intermediate is a much more potent silylating agent than TBDMSCl itself, facilitating the efficient transfer of the TBDMS group to the alcohol's oxygen atom.

For sterically hindered alcohols where TBDMSCl may be sluggish, the more reactive tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf) is the reagent of choice.[3][9] The triflate anion is an excellent leaving group, rendering TBDMSOTf significantly more electrophilic.[9] This reaction is typically performed with a non-nucleophilic hindered base, such as 2,6-lutidine, to scavenge the generated triflic acid.[3]

Caption: Catalytic cycle for TBDMS protection using TBDMS-Cl and imidazole.

Regioselectivity: Exploiting Steric Hindrance